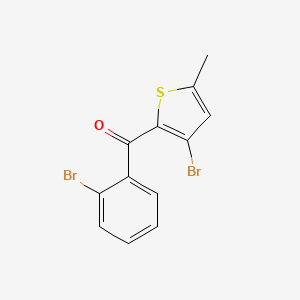![molecular formula C9H16N6O B14116127 5-{[2-(Piperazin-1-yl)ethyl]amino}-2,3-dihydro-1,2,4-triazin-3-one](/img/structure/B14116127.png)
5-{[2-(Piperazin-1-yl)ethyl]amino}-2,3-dihydro-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical formula C9H16N6O 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide . It is an organic compound with a molecular weight of 220.26 g/mol. This compound is a white solid, insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. It is stable and not susceptible to light and thermal decomposition .
Preparation Methods
6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide: can be synthesized through the reaction of 2-amino-6-pyrrolidinyl pyrimidine with hydrogen peroxide. The specific reaction conditions should be adjusted according to the specific experimental setup
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles. Common reagents include halogens and other reactive groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution could result in various substituted pyrimidine derivatives .
Scientific Research Applications
6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide: has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor of ribonucleoprotein synthetase, which is crucial in various biological processes.
Mechanism of Action
The mechanism by which 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide exerts its effects involves the inhibition of ribonucleoprotein synthetase. This inhibition disrupts the synthesis of ribonucleoproteins, which are essential for various cellular processes, including protein synthesis and cell division. By interfering with these processes, the compound can inhibit the growth of tumor cells and other rapidly dividing cells .
Comparison with Similar Compounds
Similar compounds to 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide include other pyrimidine derivatives such as:
- 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine
- 6-(morpholin-4-yl)pyrimidine-2,4-diamine
- 6-(piperidin-1-yl)pyrimidine-2,4-diamine
What sets 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide apart is its unique 3-oxide functional group, which imparts distinct chemical and biological properties. This functional group enhances its stability and solubility in organic solvents, making it more versatile for various applications .
Properties
Molecular Formula |
C9H16N6O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H16N6O/c16-9-13-8(7-12-14-9)11-3-6-15-4-1-10-2-5-15/h7,10H,1-6H2,(H2,11,13,14,16) |
InChI Key |
WJMFRMXSKHHFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC2=NC(=O)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
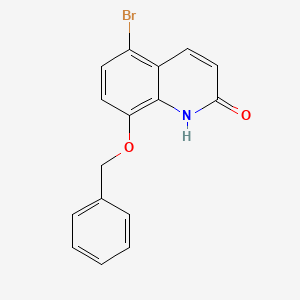
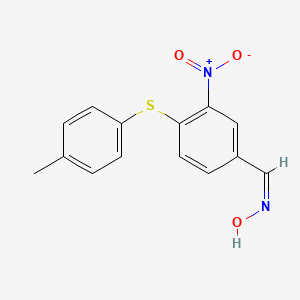

![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14116082.png)
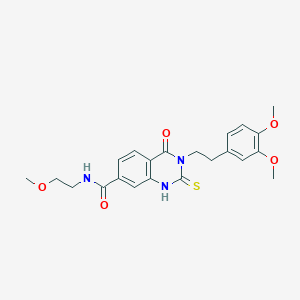
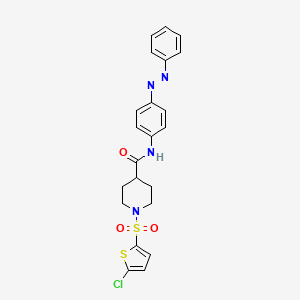
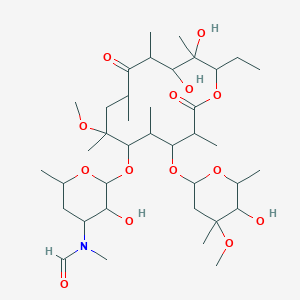
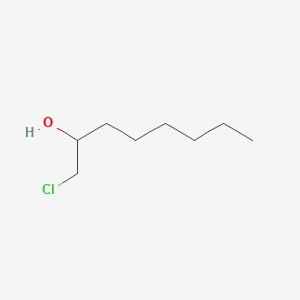
![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116111.png)
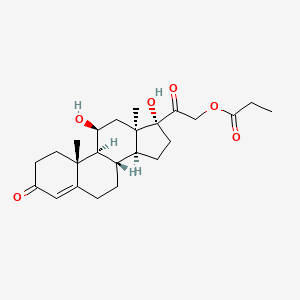
![L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-](/img/structure/B14116130.png)
